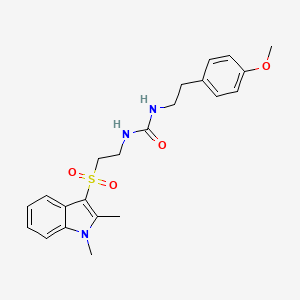

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

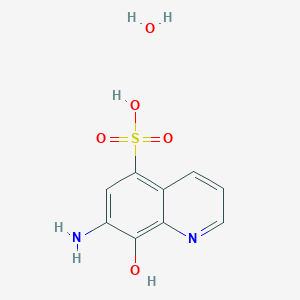

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. SU6656 is a potent inhibitor of Src family kinases, which are involved in a variety of cellular processes such as cell growth, differentiation, and survival.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Research has explored the synthesis of various ureas and sulfamides derived from 1-aminotetralins, focusing on their anticancer activities against human glioblastoma and prostate cancer cell lines. These studies have shown variable degrees of cytotoxic activity, highlighting the potential of certain compounds as anticancer agents. Specifically, compounds within this category have demonstrated significant cytotoxicity, underscoring their possible application in cancer treatment (Özgeriş et al., 2017).

Herbicide Degradation and Soil Impact

Investigations into the degradation of sulfonylurea herbicides, including their effects on soil and microbial activities, have provided insights into environmental safety and agricultural practices. Studies have shown that certain sulfonylureas degrade in soil under specific conditions without detrimental effects on soil respiration and microbial activity, suggesting their use is unlikely to harm soil health at concentrations typical of agricultural practice (Dinelli et al., 1998).

Directed Lithiation and Chemical Synthesis

Directed lithiation techniques involving N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea have been developed, enabling the synthesis of various substituted products through reactions with electrophiles. This approach has broad implications for chemical synthesis, offering a pathway to a range of functionalized molecules with potential application in drug development and other areas of chemical research (Smith et al., 2013).

Anticonvulsant Activity and Molecular Docking

The synthesis of urea/thiourea derivatives incorporating specific phenylsulfon-yl groups has been evaluated for anticonvulsant activity. Experimental and molecular docking studies have highlighted several compounds with significant effectiveness, particularly noting the potential of chloro substituted derivatives for convulsion protection. This research underscores the therapeutic potential of these compounds in treating convulsive disorders (Thakur et al., 2017).

Eigenschaften

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-16-21(19-6-4-5-7-20(19)25(16)2)30(27,28)15-14-24-22(26)23-13-12-17-8-10-18(29-3)11-9-17/h4-11H,12-15H2,1-3H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHKROBXXKHEPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)

![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)